4-Bromo-6-(trifluoromethyl)nicotinic acid
Description
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVCDUWLIWOLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-71-0 | |
| Record name | 4-Bromo-6-(trifluoromethyl) nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Utility of 4-Bromo-6-(trifluoromethyl)nicotinic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and their derivatives into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 4-Bromo-6-(trifluoromethyl)nicotinic acid has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical and agrochemical agents.[1][2] Its unique trifunctional nature—a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and a trifluoromethyl group for pharmacological enhancement—provides a powerful platform for the construction of diverse molecular architectures. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of the synthesis, key reactions, and applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1060810-71-0 | [3][4] |
| Molecular Formula | C7H3BrF3NO2 | [3] |
| Molecular Weight | 270.01 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [2] |
| SMILES | OC(=O)c1cnc(cc1Br)C(F)(F)F | [3] |
Synthesis of this compound
A general retrosynthetic analysis suggests that the target molecule could be accessed from a suitably substituted pyridine precursor, which in turn could be constructed from acyclic starting materials.
Caption: A generalized retrosynthetic pathway for this compound.
A detailed, step-by-step protocol for the synthesis of the closely related 6-(Trifluoromethyl)nicotinic acid is available and provides valuable insights into the practical aspects of handling such compounds.[6]
Key Reactions and Applications in Drug Discovery
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon and amide bond formation at the carboxylic acid. These reactions are fundamental to the construction of the complex molecular frameworks often found in modern pharmaceuticals.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7][8][9] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product.[7]
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[10]
-
To a dried Schlenk tube equipped with a stirrer, add this compound (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base, typically potassium phosphate (K3PO4) (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a suitable solvent system, such as a 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethyl)nicotinic acid derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[11][12][13] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the nicotinic acid scaffold. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: A schematic representation of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following general procedure can be adapted for the Buchwald-Hartwig amination of this compound.
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-amino-6-(trifluoromethyl)nicotinic acid derivative.
Case Study: Synthesis of the TRPM8 Antagonist AMG 333
A prominent example showcasing the utility of trifluoromethyl-substituted nicotinic acid derivatives is in the synthesis of the clinical candidate AMG 333, a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which has been investigated for the treatment of migraine.[14][15] The core of AMG 333 features a nicotinamide moiety, highlighting the importance of nicotinic acid derivatives in its construction. While the full detailed synthesis of AMG 333 is proprietary, the published literature confirms that a key fragment is a substituted nicotinic acid, underscoring the relevance of building blocks like this compound in the development of novel therapeutics.[14][15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. Based on the Safety Data Sheet (SDS) for the closely related 6-(Trifluoromethyl)nicotinic acid, the following handling guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
-
First Aid:
-
In case of inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Conclusion
This compound is a powerful and versatile building block that offers medicinal chemists a strategic advantage in the design and synthesis of novel drug candidates. Its trifunctional nature allows for the facile introduction of diverse chemical functionalities through well-established and reliable synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The incorporation of the trifluoromethyl group provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of the target molecules. As the demand for more effective and safer therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).
-
Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. ACS Publications. (n.d.). Retrieved from [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. (n.d.). Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
4-(Trifluoromethyl)nicotinic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. (2020, February 5). Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (n.d.). Retrieved from [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. (n.d.). Retrieved from [Link]
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4-Bromo-6-trifluoromethyl-nicotinic acid. Anichem. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF. (n.d.). Retrieved from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]
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Properties of trifluoromethyl-substituted nicotinic acids
An In-depth Technical Guide to the Properties of Trifluoromethyl-Substituted Nicotinic Acids
Abstract
The strategic incorporation of trifluoromethyl (CF3) groups into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of trifluoromethyl-substituted nicotinic acids, a class of compounds gaining prominence as versatile building blocks in drug discovery and agrochemical development. We will delve into their synthesis, explore the profound impact of the CF3 group on their physicochemical properties, analyze their diverse biological activities, and elucidate key structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of these fluorinated heterocycles.
Introduction: The Strategic Role of the Trifluoromethyl Group in Nicotinic Acid Scaffolds
The introduction of fluorine into organic molecules can dramatically alter their properties, and the trifluoromethyl (CF3) group is one of the most impactful fluorinated moieties used in pharmaceuticals.[1] Its incorporation is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation.[2] Furthermore, its high electronegativity and steric bulk can significantly influence molecular conformation and electronic properties.
The nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds. The combination of the CF3 group with the nicotinic acid scaffold creates a powerful synergy. The strong electron-withdrawing nature of the CF3 group modulates the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, influencing the molecule's pharmacokinetic profile and its potential interactions with biological targets. These modifications can lead to improved potency, selectivity, and overall drug-likeness, making trifluoromethyl-substituted nicotinic acids highly valuable intermediates.[4][5]
Synthesis and Manufacturing Considerations
The synthesis of trifluoromethyl-substituted nicotinic acids can be approached through various routes, often depending on the desired substitution pattern on the pyridine ring. A common strategy involves the construction of the substituted pyridine ring from acyclic fluorinated precursors, followed by functional group manipulation to yield the carboxylic acid.[6] Another approach is the direct trifluoromethylation of a pre-formed nicotinic acid derivative, although this can sometimes pose challenges in terms of regioselectivity.
A widely used method involves the hydrolysis of a corresponding trifluoromethyl-substituted nicotinonitrile. This precursor is often synthesized via a condensation reaction. For instance, 4-(trifluoromethyl)nicotinic acid can be prepared from 4-trifluoromethyl nicotinonitrile, which is obtained by reacting 4-ethoxy-1,1,1-trifluoro-3-alken-2-one with 3-aminocrylonitrile.[7]
Below is a representative experimental protocol for the final hydrolysis step.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid via Hydrolysis
Objective: To hydrolyze 4-trifluoromethyl nicotinonitrile to produce 4-trifluoromethyl nicotinic acid.
Materials:
-
4-trifluoromethyl nicotinonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
1000 mL closed four-mouth reaction flask
-
Stirrer
-
Heating mantle with temperature control
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Add 150 g of sodium hydroxide and 500 mL of water to a 1000 mL closed four-mouth reaction flask equipped with a stirrer. Stir the mixture until the sodium hydroxide is completely dissolved.
-
Addition of Starting Material: Add 172.1 g of 4-trifluoromethyl nicotinonitrile to the sodium hydroxide solution.
-
Heating and Reaction: Heat the mixture to 100 °C while stirring. Continue heating until the solid dissolves and the solution becomes a clear, light yellow.
-
Acidification: Stop stirring and cool the reaction mixture. Carefully adjust the pH to less than 1 by adding hydrochloric acid. A white solid will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture further and then filter the precipitate. Wash the collected white solid with cold water.
-
Drying: Dry the solid to obtain 4-trifluoromethyl nicotinic acid. A typical yield for this step is approximately 98.3%.[2]
Causality: The use of a strong base (NaOH) and heat is essential to facilitate the hydrolysis of the nitrile group (-CN) to a carboxylate salt. Subsequent acidification with a strong acid (HCl) protonates the carboxylate to form the final carboxylic acid product, which is less soluble in the acidic aqueous solution and precipitates, allowing for easy isolation.
Caption: Workflow for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
Physicochemical Properties and Their Implications for Drug Design
The position of the CF3 group on the nicotinic acid ring significantly influences its physicochemical properties, which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Acidity (pKa): The CF3 group is a strong electron-withdrawing group. Its presence increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted nicotinic acid. This increased acidity can affect the compound's ionization state at physiological pH, influencing its solubility and ability to cross biological membranes.
-
Lipophilicity (LogP): The CF3 group substantially increases the lipophilicity of the molecule.[2] This property is crucial for membrane permeability and transport to the site of action. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The Hansch π value for a CF3 group is +0.88, indicating a significant contribution to lipophilicity.[2]
-
Metabolic Stability: The strength of the C-F bond renders the CF3 group exceptionally stable to metabolic degradation, which can improve a drug's half-life and bioavailability.[2]
Table 1: Physicochemical Properties of Trifluoromethyl-Nicotinic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 2-(Trifluoromethyl)nicotinic Acid | N/A | C7H4F3NO2 | 191.11 | N/A | N/A |
| 4-(Trifluoromethyl)nicotinic Acid | 158063-66-2 | C7H4F3NO2 | 191.11 | 146-148[8] | 2.50 ± 0.36[8] |
| 5-(Trifluoromethyl)nicotinic Acid | 131747-42-7 | C7H4F3NO2 | 191.11 | N/A | N/A |
| 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | C7H4F3NO2 | 191.11 | 193-197[9][10] | 2.96 ± 0.10[9] |
Biological Activities and Pharmacological Relevance
Trifluoromethyl-substituted nicotinic acids are primarily utilized as key intermediates or building blocks for a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The parent nicotinic acid itself is a ligand for G protein-coupled receptors like GPR109A (HCA2), which is involved in lipid metabolism.[9][11] Derivatives of trifluoromethyl-nicotinic acid are designed to target a variety of biological systems.
-
Enzyme Inhibition: The trifluoromethyl group is a common feature in the design of enzyme inhibitors.[12] For example, trifluoromethyl ketones are known to act as transition-state analog inhibitors for hydrolytic enzymes like proteases and esterases.[5][13] Nicotinic acid derivatives containing a CF3 group have been explored as potential inhibitors for enzymes such as angiotensin-converting enzyme (ACE).[14]
-
Receptor Binding: The electronic and steric properties of the CF3 group can enhance the binding affinity and selectivity of ligands for their receptors.[2] In the context of nicotinic acetylcholine receptors (nAChRs), aromatic rings play a crucial role in binding the endogenous ligand acetylcholine through cation-π interactions.[15] The modification of the nicotinic acid scaffold with a CF3 group can fine-tune these interactions, leading to potent and selective receptor modulators.[16]
-
Anti-Infective Agents: Derivatives of 6-(trifluoromethyl)nicotinic acid are being developed as novel anti-infective agents.[9]
Caption: Impact of trifluoromethylation on the drug development potential of nicotinic acid.
Structure-Activity Relationships (SAR)
The specific placement of the CF3 group on the pyridine ring is critical for biological activity. While a comprehensive SAR study for a single target is beyond the scope of this guide, general principles can be inferred. For instance, in the development of inhibitors for HIV, a 3-trifluoromethyl-substituted derivative showed different potency compared to other halogenated analogs, highlighting the specific role of the CF3 group's electronic and steric properties in ligand-target interactions.[17] Similarly, SAR studies on nicotinic acid receptor agonists have shown that substitutions on the pyridine ring are crucial for receptor activation and selectivity.[18] The CF3 group's ability to act as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, while imparting unique electronic properties, makes it a valuable tool in SAR exploration.[1][2]
Applications in Drug Discovery and Agrochemicals
The utility of trifluoromethyl-substituted nicotinic acids lies in their role as versatile building blocks.
-
Pharmaceuticals: They are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] For example, 2-(trifluoromethyl)nicotinic acid derivatives are precursors for COMT (catechol-O-methyltransferase) inhibitors, which are used in the treatment of Parkinson's disease.[5][6] They are also used to synthesize compounds targeting HCV NS5B polymerase and Ca2+ release-activated Ca2+ channels.[8]
-
Agrochemicals: These compounds are integral to the creation of modern pesticides and herbicides with improved efficacy and metabolic stability.[4][5] For example, 4-(trifluoromethyl)nicotinic acid is a known metabolite of the insecticide flonicamid.[19]
Conclusion and Future Perspectives
Trifluoromethyl-substituted nicotinic acids represent a class of chemical building blocks with exceptional value in the fields of medicinal chemistry and agrochemical science. The introduction of the trifluoromethyl group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can be strategically exploited to optimize the performance of bioactive molecules. The synthetic accessibility of various isomers allows for detailed exploration of structure-activity relationships, paving the way for the rational design of next-generation drugs and crop protection agents. As synthetic methodologies for fluorination continue to advance, the application of these powerful intermediates is expected to expand, leading to the discovery of novel compounds with superior efficacy, selectivity, and pharmacokinetic profiles.
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Methodological & Application
The Strategic Application of 4-Bromo-6-(trifluoromethyl)nicotinic Acid in the Synthesis of Potent GPCR Modulators: A Detailed Guide
This technical guide provides an in-depth exploration of the utility of 4-Bromo-6-(trifluoromethyl)nicotinic acid as a pivotal building block in the synthesis of G-Protein Coupled Receptor (GPCR) modulators. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale behind its use and provides detailed, field-proven protocols for the synthesis of a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).
Introduction: The Significance of GPCR Modulation
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes.[1] Their involvement in signaling pathways that govern everything from neurotransmission to immune responses makes them highly attractive targets for therapeutic intervention. Allosteric modulation, which involves the binding of a ligand to a site topographically distinct from the endogenous agonist binding site, offers a sophisticated approach to fine-tuning GPCR activity.[2] This can lead to drugs with greater subtype selectivity and a more nuanced pharmacological profile compared to traditional orthosteric ligands.
The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] Its incorporation into molecules targeting GPCRs is a well-established strategy for optimizing drug-like properties. This compound, with its strategically placed reactive handles—a carboxylic acid and a bromine atom—on a trifluoromethylated pyridine scaffold, is an exceptionally versatile starting material for the construction of complex GPCR modulators.
Core Building Block: this compound
The unique structural features of this compound make it an ideal starting point for the synthesis of a diverse range of compounds.
-
Trifluoromethyl Group: This electron-withdrawing group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the nicotinic acid. Furthermore, it can enhance the metabolic stability of the final compound by blocking potential sites of oxidation.[3][4]
-
Bromine Atom: This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[5][6] This is a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.
-
Nicotinic Acid Moiety: The carboxylic acid functionality is a versatile handle for forming amide bonds, a common linkage in pharmaceutical agents.[7] This allows for the straightforward coupling of the pyridine core to various amine-containing fragments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 193-197 °C[8] |
| Boiling Point | 259.3 °C[8] |
| Density | 1.484 g/cm³[8] |
Synthetic Application: A Detailed Protocol for an mGluR2 Positive Allosteric Modulator
This section provides a comprehensive, step-by-step protocol for the synthesis of a potent and selective mGluR2 PAM, demonstrating the practical application of this compound. The target molecule's synthesis involves a key amide bond formation.
Overall Synthetic Scheme
Caption: Synthetic workflow for the mGluR2 PAM.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-6-(trifluoromethyl)nicotinoyl chloride (Intermediate 1)
This initial step activates the carboxylic acid for subsequent amide coupling.
Materials:
| Reagent | M.W. | Quantity | Moles |
| This compound | 270.00 | 1.00 g | 3.70 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 5.0 mL | 68.5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 drop | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.70 mmol).
-
Carefully add thionyl chloride (5.0 mL, 68.5 mmol) to the flask, followed by one drop of DMF.
-
Heat the reaction mixture to reflux and stir for 2 hours. The solid will gradually dissolve.
-
After 2 hours, allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-Bromo-6-(trifluoromethyl)nicotinoyl chloride is a viscous oil and can be used in the next step without further purification.
Trustworthiness Check: The conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride is a standard and reliable organic transformation. The catalytic amount of DMF facilitates the reaction.
Step 2: Synthesis of tert-butyl (3S,4S)-3-((4-bromo-6-(trifluoromethyl)nicotinamido)-4-hydroxypyrrolidine-1-carboxylate (Intermediate 3)
This step involves the crucial amide bond formation between the activated nicotinic acid derivative and the chiral pyrrolidine core. The synthesis of the required chiral amine, tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, is a known process.
Materials:
| Reagent | M.W. | Quantity | Moles |
| 4-Bromo-6-(trifluoromethyl)nicotinoyl chloride | 288.45 | ~3.70 mmol | ~3.70 mmol |
| tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | 202.25 | 0.75 g | 3.70 mmol |
| Triethylamine (Et₃N) | 101.19 | 1.55 mL | 11.1 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |
Procedure:
-
Dissolve tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (0.75 g, 3.70 mmol) and triethylamine (1.55 mL, 11.1 mmol) in anhydrous dichloromethane (20 mL) in a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-Bromo-6-(trifluoromethyl)nicotinoyl chloride from Step 1 in anhydrous dichloromethane (10 mL) and add it dropwise to the cooled amine solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product as a white solid.
Trustworthiness Check: Amide bond formation from an acyl chloride and a primary amine is a high-yielding and robust reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Conceptual Synthesis of the Final mGluR2 PAM
The final steps towards the target mGluR2 PAM would conceptually involve:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom on the pyridine ring of Intermediate 3 would be reacted with a suitable boronic acid or boronate ester under palladium catalysis to introduce the desired aryl or heteroaryl substituent.
-
Deprotection: The Boc protecting group on the pyrrolidine nitrogen would be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Further Functionalization (if necessary): The deprotected secondary amine could be further functionalized if required by the target molecule's structure.
A detailed protocol for a specific Suzuki coupling would require the identification of the precise boronic acid partner from a specific synthetic route in the literature, which was not explicitly found for this exact starting material in the initial searches. However, a general protocol is provided below for illustrative purposes.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
| Reagent | M.W. | Quantity | Moles |
| Intermediate 3 | - | 1.0 eq | - |
| Arylboronic acid | - | 1.2 eq | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | - |
| K₂CO₃ | 138.21 | 2.0 eq | - |
| 1,4-Dioxane/Water (4:1) | - | - | - |
Procedure:
-
In a microwave vial, combine Intermediate 3, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 10 minutes.
-
Seal the vial and heat it in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
GPCR Signaling Pathway: mGluR2 Modulation
mGluR2 is a class C GPCR that is predominantly expressed presynaptically in the central nervous system.[9] Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase through the Gαi/o pathway, resulting in a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[3] Positive allosteric modulators of mGluR2 do not activate the receptor on their own but potentiate the effect of glutamate. This offers a mechanism to enhance the endogenous signaling pathway in a more controlled manner than direct agonists.
Caption: Simplified mGluR2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex GPCR modulators. Its unique combination of a trifluoromethyl group for enhanced drug-like properties and two orthogonal reactive sites for amide bond formation and cross-coupling reactions provides a powerful platform for medicinal chemists. The detailed protocols provided herein for the synthesis of a key intermediate towards an mGluR2 PAM serve as a practical guide for researchers in the field, enabling the efficient construction of novel and potent therapeutic agents.
References
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Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Bromo-6-(trifluoromethyl)nicotinic acid
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, 4-Bromo-6-(trifluoromethyl)nicotinic acid, represents a particularly valuable starting material. The trifluoromethyl group, a bioisostere for a methyl group, often enhances metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity. The bromine atom at the 4-position and the carboxylic acid at the 3-position provide versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse library of substituted pyridines.
This comprehensive guide provides detailed application notes and experimentally-derived protocols for the synthesis of substituted pyridines utilizing this compound as a key building block. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Synthetic Strategies for the Functionalization of this compound
The primary routes for modifying the this compound core involve the substitution of the bromine atom. This can be achieved through two main classes of reactions: palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, and nucleophilic aromatic substitution (SNAr).
A. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for the construction of complex molecular architectures.[1] For the derivatization of this compound, three key transformations are of particular interest: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
It is important to note that the carboxylic acid group can potentially interfere with some cross-coupling reactions. Therefore, it is often advantageous to first protect the carboxylic acid, for instance as a methyl or ethyl ester, before proceeding with the coupling reaction. This can be achieved through standard esterification procedures (e.g., using SOCl₂ in methanol or ethanol).
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[2] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acid derivatives.[1] The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands such as SPhos or XPhos are often effective for challenging couplings.
-
Base: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 4-Bromo-6-(trifluoromethyl)nicotinate with Phenylboronic Acid
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-6-(trifluoromethyl)nicotinate | 284.03 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add methyl 4-bromo-6-(trifluoromethyl)nicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-phenyl-6-(trifluoromethyl)nicotinate.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5] This method is invaluable for introducing alkynyl functionalities, which are versatile intermediates for further transformations.
Causality of Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: CuI is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent. It deprotonates the terminal alkyne.
-
Solvent: Anhydrous solvents like THF or DMF are typically used.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of Methyl 4-Bromo-6-(trifluoromethyl)nicotinate with Phenylacetylene
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-6-(trifluoromethyl)nicotinate | 284.03 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| THF | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromo-6-(trifluoromethyl)nicotinate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-(phenylethynyl)-6-(trifluoromethyl)nicotinate.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7] This reaction is particularly useful for synthesizing anilines and other arylamines, which are prevalent in pharmaceuticals. The electron-deficient nature of the pyridine ring in the substrate makes it a good candidate for this transformation.[8]
Causality of Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is typically required. These ligands facilitate both the oxidative addition and the reductive elimination steps.[9]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of Methyl 4-Bromo-6-(trifluoromethyl)nicotinate with Morpholine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-6-(trifluoromethyl)nicotinate | 284.03 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in toluene (2 mL). Add this solution to the Schlenk tube.
-
Add a solution of methyl 4-bromo-6-(trifluoromethyl)nicotinate (1.0 mmol) in toluene (2 mL) to the Schlenk tube.
-
Finally, add morpholine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford methyl 4-morpholino-6-(trifluoromethyl)nicotinate.
B. Nucleophilic Aromatic Substitution (SNAr): A Classic Approach for Electron-Deficient Systems
Nucleophilic aromatic substitution is a viable pathway for the functionalization of electron-deficient aromatic rings.[10] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of the strongly electron-withdrawing trifluoromethyl group. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[11] In the case of this compound, the bromine at the 4-position is activated towards SNAr.
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: The reaction often requires heating to overcome the activation energy for the disruption of aromaticity in the first step.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of the SNAr reaction.
Detailed Protocol: SNAr Reaction of this compound with Sodium Methoxide
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 270.00 | 1.0 | 1.0 |
| Sodium methoxide (NaOMe) | 54.02 | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and DMF (5 mL).
-
Add sodium methoxide (2.5 mmol) portion-wise to the stirred solution. Note: The second equivalent of base is to deprotonate the carboxylic acid.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding water.
-
Acidify the mixture to pH ~4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-6-(trifluoromethyl)nicotinic acid.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of substituted pyridines. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, provides researchers with a powerful arsenal for the creation of novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for the exploration of the rich chemistry of this important scaffold.
References
-
RSC Publishing. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Pyridinylpyrrole Derivatives via the Palladium-Catalyzed Reaction of Acetylpyridines with Methyleneaziridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalization of the bromo-olefin on compound 4. Retrieved from [Link]
-
PubMed. (2013, December 16). Synthesis of Asymmetrically Substituted Terpyridines by Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (n.d.). Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination. Retrieved from [Link]
-
Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (2025, December 25). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Journal of Chinese Pharmaceutical Sciences. (2022, June 2). Sonogashira coupling reaction in the synthesis of novel positive allosteric modulators of α7 nicotinic acetylcholine receptors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Anichem. (n.d.). 4-Bromo-6-trifluoromethyl-nicotinic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Application Notes and Protocols for Amide Bond Formation with 4-Bromo-6-(trifluoromethyl)nicotinic Acid
Introduction: Navigating the Challenges of Coupling with 4-Bromo-6-(trifluoromethyl)nicotinic Acid
This compound is a valuable building block in medicinal chemistry and drug discovery, offering a unique substitution pattern on the pyridine ring that can significantly influence the pharmacological properties of a molecule. However, the very features that make it attractive—the electron-withdrawing trifluoromethyl group and the sterically demanding bromine atom—also render it a challenging substrate for one of the most fundamental transformations in organic synthesis: amide bond formation. The electron-deficient nature of the pyridine ring deactivates the carboxylic acid, making it less susceptible to nucleophilic attack, while the substitution pattern can present steric hindrance.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, offering a selection of robust protocols tailored to overcome the inherent reactivity challenges of this substrate.
Understanding the Substrate: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for successful reaction design.
| Property | Value | Significance for Amide Coupling |
| Molecular Weight | 272.00 g/mol | Essential for accurate molar calculations of reagents. |
| Melting Point | 168-172 °C | Indicates high crystallinity and stability. |
| pKa | ~2-3 (estimated) | The low pKa, due to the electron-withdrawing groups, means the carboxylate is a relatively weak nucleophile, necessitating potent coupling agents. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP), moderately soluble in THF, DCM. | Dictates the choice of reaction solvent to ensure a homogeneous reaction mixture. |
Core Principles of Amide Bond Formation: The Role of Coupling Reagents
Direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with many functionalized molecules.[1] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[1][2]
The general workflow for amide bond formation using a coupling reagent can be visualized as follows:
Caption: General workflow for amide bond formation.
Recommended Protocols and Mechanistic Insights
Given the challenging nature of this compound, the choice of coupling reagent is critical. Standard methods may prove sluggish or ineffective. Below are detailed protocols using highly efficient coupling reagents, along with the mechanistic rationale for their selection.
Protocol 1: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent, particularly for challenging substrates.[1][3] It rapidly forms a highly reactive OAt-active ester, which is less prone to racemization and reacts efficiently with a wide range of amines.[4] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid without competing with the desired amine nucleophile.[1]
Mechanism of Action:
Sources
- 1. growingscience.com [growingscience.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines
A Senior Application Scientist's Guide to Navigating Challenging Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving electron-deficient pyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of cross-coupling reactions. Here, we will address common issues, provide in-depth troubleshooting guidance, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 2-halopyridine failing or giving low yields?
This is a common and multifaceted issue. The primary challenges with 2-substituted pyridines stem from the Lewis basic nitrogen atom in close proximity to the reaction center. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Essentially, the pyridine substrate can act as a ligand, competing with the phosphine ligands and disrupting the catalytic cycle.
Furthermore, electron-deficient pyridines, especially those with electron-withdrawing groups, render the halide less susceptible to the initial, often rate-limiting, oxidative addition step.[1]
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands favor the formation of monoligated palladium complexes, which are highly reactive and can accelerate the oxidative addition and subsequent steps.[2] Examples include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other sterically hindered phosphines like P(t-Bu)3.[1]
-
Catalyst Choice: For less reactive chloro-pyridines, consider more active pre-catalysts or catalyst systems. In some cases, Nickel catalysts have shown promise for coupling unreactive aryl chlorides.[3]
-
Base and Boron Source: If you are using a pyridylboronic acid, protodeboronation (loss of the boronic acid group) is a significant side reaction, often promoted by strong aqueous bases.[4] Consider using potassium trifluoroborate salts or pinacol esters of the boronic acid, which exhibit greater stability. Switching to a weaker, non-aqueous base like K3PO4 or Cs2CO3 can also mitigate this issue.[5]
Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. What causes this and how can I prevent it?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalyst systems.
Causality & Prevention:
-
Oxygen Contamination: Rigorous deoxygenation of your reaction mixture is crucial. Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) and that the reaction is set up and maintained under an inert atmosphere.
-
Catalyst System: Some palladium sources, particularly Pd(OAc)2 in the absence of sufficient stabilizing phosphine ligand, can be more prone to promoting homocoupling. Using a pre-formed Pd(0) source like Pd(PPh3)4 or a well-defined pre-catalyst can sometimes reduce this side reaction.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[5] However, this must be balanced with the need for sufficient thermal energy to drive the desired reaction to completion.
Q3: My starting materials are being consumed, but I'm not getting the desired product. Instead, I see protodeboronation and/or protodehalogenation. Why?
This indicates that side reactions are outcompeting the desired cross-coupling.
-
Protodeboronation: As mentioned in Q1, pyridylboronic acids are particularly susceptible to this side reaction where the C-B bond is cleaved and replaced with a C-H bond.[4] This is often catalyzed by the base and any residual water in the reaction.
-
Solution: Use anhydrous solvents, a less nucleophilic base (e.g., KF, Cs2CO3), and consider using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[6]
-
-
Protodehalogenation: This is the replacement of the halide on your pyridine with a hydrogen atom. It can occur if the transmetalation step is slow, allowing for competing pathways to intercept the Ar-Pd(II)-X intermediate.
-
Solution: The key is to accelerate the transmetalation step. The choice of base is critical here, as it is required to activate the boronic acid to a more nucleophilic "ate" complex.[6][7] Ensure your base is sufficiently strong and soluble in the reaction medium. In some difficult cases, the addition of a copper(I) co-catalyst has been shown to facilitate the coupling of electron-deficient 2-heterocyclic boronates.[8]
-
Troubleshooting Guides
Guide 1: Optimizing Catalyst and Ligand Systems
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with electron-deficient pyridines.
The Problem: The lone pair on the pyridine nitrogen can "poison" the palladium catalyst, leading to low reactivity.[2] Additionally, the electron-deficient nature of the pyridine ring slows down the oxidative addition step.[1]
The Solution: Employ sterically hindered and electron-rich ligands.
-
Mechanism of Action: Bulky ligands promote the formation of a coordinatively unsaturated, 12-electron L1Pd(0) species, which is highly reactive in the oxidative addition step.[9] The electron-rich nature of the ligand also increases the electron density on the palladium center, further facilitating oxidative addition. The steric bulk also helps to prevent the formation of unreactive bis-ligated palladium complexes and can accelerate the final reductive elimination step.[2]
Recommended Systems:
| Catalyst/Pre-catalyst | Recommended Ligands | Typical Substrates |
| Pd2(dba)3 | SPhos, XPhos, RuPhos, BrettPhos | 2- and 3-halopyridines (Br, Cl) |
| Pd(OAc)2 | P(t-Bu)3, PCy3 | 2- and 3-bromopyridines |
| Pd(PPh3)4 | (Self-ligated) | Generally less effective for electron-deficient pyridines, but a starting point for reactive iodopyridines. |
Experimental Protocol: A General Procedure for Ligand Screening
-
To an oven-dried Schlenk tube, add the pyridyl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K3PO4, 2.0 equiv).
-
Add the palladium source (e.g., Pd2(dba)3, 1-2 mol %) and the phosphine ligand (2-4 mol % per Pd).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Guide 2: Managing the Boronic Acid/Ester and Base
The stability of the boron reagent and the choice of base are interlinked and crucial for success.
The Problem: Pyridylboronic acids are prone to decomposition via protodeboronation, especially in the presence of strong aqueous bases.[4]
Workflow for Troubleshooting Boron Reagent and Base Issues:
Caption: Troubleshooting workflow for boronic acid and base selection.
Key Considerations:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are commercially available or easily prepared.
-
Base Strength and Solubility: The base must be strong enough to form the boronate "ate" complex, which is the active species in transmetalation.[6] Bases like K3PO4 and Cs2CO3 offer a good balance of reactivity and minimized side reactions.
Visualizing the Mechanism: The Suzuki Catalytic Cycle
Understanding the catalytic cycle helps to pinpoint where the reaction might be failing with electron-deficient pyridines.
Caption: The Suzuki-Miyaura catalytic cycle with key challenge steps for pyridine substrates highlighted.
The two most challenging steps for electron-deficient pyridines are:
-
Oxidative Addition: The electron-poor nature of the pyridine ring deactivates the C-X bond, making this step sluggish.[1][3] This is overcome with highly active, electron-rich, and bulky phosphine ligands.
-
Transmetalation: This step requires the formation of a boronate "ate" complex via the action of a base.[7] However, the conditions required can lead to protodeboronation of the sensitive pyridylboronic acid.[4]
By carefully selecting the ligand, base, and boron source, these challenges can be effectively managed to achieve high-yielding Suzuki couplings with electron-deficient pyridines.
References
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508*. [Link]
-
Alvarez, E. M., Karl, T., Berger, F., Torkowski, L., & Ritter, T. (2021). Late-Stage Heteroarylation of Hetero(Aryl)Sulfonium Salts Activated by α-Amino Alkyl Radicals. Angewandte Chemie International Edition, 60(24), 13609–13613*. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73, 327–335. [Link]
-
Harris, E. B. J. (2014). Response to "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. [Link]
-
Valente, C., et al. (2012). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 90(10), 835-842. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Suzuki−Miyaura Coupling Reactions of Aryl and Heteroaryl Halides with Aryl-, Heteroaryl-, and Vinylboronic Acids. Journal of the American Chemical Society, 120(37), 9722–9723. [https://pubs.acs.org/doi/abs/10.1021/ja982250+].
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Kelly, C. B., & Leadbeater, N. E. (2012). Applications of and Alternatives to Pi-Electron-Deficient Azine Organometallics in Metal Catalyzed Cross-Coupling Reactions. Chemical Society Reviews, 41(20), 6858-6870. [Link]
-
Reddit User Discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Le, C. M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4679-4684. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(29), 9648–9659. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Semproni, J. R., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488. [Link]
-
Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 413-416. [Link]
-
El-ghozia, N., et al. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 821-834. [Link]
-
Semproni, J. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 43(16), 2534–2542. [Link]
-
Request PDF. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]
-
Valente, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Organic Letters. [Link]
-
Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
4-Bromo-6-(trifluoromethyl)nicotinic acid solubility issues in organic solvents
Welcome to our dedicated technical support center for 4-Bromo-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Understanding the Molecule: The Root of Solubility Challenges
This compound possesses a complex molecular structure that dictates its solubility behavior. The presence of a polar carboxylic acid group suggests solubility in polar solvents, while the aromatic pyridine ring and the electron-withdrawing bromo and trifluoromethyl groups introduce a degree of non-polarity and can affect intermolecular interactions. This structural duality is often the source of solubility issues in common organic solvents.
Troubleshooting Guides
Issue: Poor solubility in commonly used organic solvents.
When encountering poor solubility of this compound, a systematic approach to solvent selection and optimization is crucial. The following step-by-step guide will help you identify a suitable solvent system for your experimental needs.
Step 1: Solvent Selection Based on Polarity
The general principle of "like dissolves like" is the cornerstone of solvent selection. Given the polar nature of the carboxylic acid group, polar solvents are more likely to be effective.
-
Recommended Starting Solvents: Begin with highly polar aprotic solvents known for their ability to dissolve a wide range of organic compounds.
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
A study on nicotinic acid solubility showed a high affinity for DMSO, followed by ethanol.[1] This suggests that similar polar solvents should be prioritized for this compound.
Step 2: The Co-solvent Approach
If solubility in a single solvent is insufficient, a co-solvent system can be employed to fine-tune the polarity of the medium.[2][3] This is particularly useful when a reaction requires a less polar environment but the compound's solubility is limited.
-
Protocol for Co-solvent Screening:
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO).
-
Gradually add a "poorer" but miscible co-solvent (e.g., dichloromethane, acetonitrile) while observing for any precipitation.
-
This method helps to identify a solvent ratio that maintains solubility while meeting the requirements of the subsequent experimental steps. Co-solvents like ethanol, methanol, and propylene glycol are commonly used to increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[2]
-
Step 3: Temperature Modification
For many compounds, solubility increases with temperature. Gentle heating can be a simple and effective way to dissolve this compound.
-
Experimental Protocol:
-
Suspend the compound in the desired solvent.
-
Gently warm the mixture in a water bath with stirring.
-
Monitor the dissolution and be cautious of potential degradation at elevated temperatures, although many organic compounds are stable under gentle heating.
-
Step 4: pH Adjustment in Aqueous Systems (if applicable)
While the focus is on organic solvents, if your work involves aqueous-organic mixtures, pH can be a powerful tool. As a carboxylic acid, this compound's solubility in aqueous solutions is highly pH-dependent.
-
Mechanism: Deprotonation of the carboxylic acid group to form a carboxylate salt at basic pH will significantly increase its aqueous solubility.
-
Procedure:
-
Suspend the compound in the aqueous-organic solvent mixture.
-
Slowly add a base (e.g., sodium bicarbonate, sodium hydroxide) dropwise until the compound dissolves. Research on nicotinic acid has shown that its uptake and likely its solubility in cellular systems can be dramatically influenced by pH.[4]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for addressing solubility challenges with this compound.
Sources
Technical Support Center: Purification of 4-Bromo-6-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the purification of 4-Bromo-6-(trifluoromethyl)nicotinic acid. As a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for reliable downstream applications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Our approach is grounded in explaining the causality behind experimental choices. Every protocol is designed as a self-validating system, empowering you to not only solve immediate purification challenges but also to adapt and optimize procedures for your specific experimental context.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is analyzed from cause to solution, providing a clear path to resolving common experimental hurdles.
Issue 1: Low or No Yield After Purification
-
Question: I've completed my reaction and work-up, but after the purification step (recrystallization or chromatography), my final yield is significantly lower than expected. What could be the cause?
-
Answer: Low recovery is a frequent challenge that can often be traced back to several key stages of the process.
-
Causality & Solution:
-
Incomplete Reaction: The most straightforward cause is an incomplete conversion of your starting material. Before beginning purification, it is critical to confirm the reaction's completion.
-
Recommended Action: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.[1][2] A simple co-spot of your reaction mixture and the original starting material will definitively show if the reaction has gone to completion. If starting material is present, consider extending the reaction time or moderately increasing the temperature.
-
-
Loss During Aqueous Work-up: this compound, being a carboxylic acid, has pH-dependent solubility. If the pH of the aqueous layer is not sufficiently acidic during extraction, the carboxylate salt will remain dissolved in the aqueous phase, leading to significant product loss.
-
Recommended Action: Ensure the pH of the aqueous solution is adjusted to be strongly acidic (pH < 2) using an acid like HCl before extracting with an organic solvent.[3] This protonates the carboxylate, making the molecule less polar and more soluble in organic solvents like ethyl acetate.
-
-
Improper Recrystallization Technique: Using an excessive volume of the recrystallization solvent is a very common cause of low yield. The goal is to create a saturated solution at high temperature, not just to dissolve the compound.[4]
-
Recommended Action: Add the hot recrystallization solvent portion-wise to your crude product, with heating and stirring, until the solid just dissolves.[4] Using the minimum necessary volume ensures that the solution will become supersaturated upon cooling, maximizing crystal formation and recovery.
-
-
-
Issue 2: The Purified Product is an Oil or Fails to Crystallize
-
Question: After removing the solvent from my column fractions or during recrystallization, my product is a persistent oil instead of a solid. How can I induce crystallization?
-
Answer: This phenomenon, often called "oiling out," typically occurs when the melting point of the solid is depressed by impurities to the point that it is a liquid at the current temperature.
-
Causality & Solution:
-
Residual Solvent: Trace amounts of solvent can prevent the formation of a crystalline lattice.
-
Recommended Action: Ensure the product is thoroughly dried under a high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable) to drive off any remaining solvent.
-
-
High Impurity Load: Significant amounts of impurities disrupt the crystal lattice formation.
-
Recommended Action: If direct crystallization is failing, column chromatography is the preferred method to remove these impurities.[2] If you are attempting recrystallization, try the following physical methods to induce crystal formation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to act as a template for crystallization.
-
Solvent System Change: Consider a different solvent or a mixed-solvent system for recrystallization, such as an ethanol/water or methanol/water mixture.[5]
-
-
-
-
Issue 3: Final Product is Colored (Yellow to Brown)
-
Question: My final product, which should be a white or off-white solid, has a distinct yellow or brown tint. What causes this, and how can I remove the color?
-
Answer: Color in the final product is almost always due to the presence of high-molecular-weight, chromophoric byproducts from the synthesis.
-
Causality & Solution:
-
Reaction Byproducts: The synthesis of substituted pyridines can sometimes generate colored impurities.
-
Recommended Action:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal) to the solution.[6] Boil the solution for a few minutes, then perform a hot gravity filtration to remove the carbon, which will have adsorbed the colored impurities.
-
Re-purification: If the color persists, a second purification step is necessary. Silica gel column chromatography is highly effective at separating these types of impurities from the desired product.
-
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound? A1: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: For example, if the synthesis involves the hydrolysis of a nitrile, you may have residual 4-bromo-6-(trifluoromethyl)nicotinonitrile.[7]
-
Incompletely Reacted Intermediates: Syntheses often proceed through several steps; intermediates from prior steps can be carried through.
-
Byproducts of Side Reactions: Over-bromination or reactions with residual reagents can lead to structurally similar but unwanted compounds.
Q2: What is the expected appearance and melting point of the purified product? A2: Purified this compound is expected to be a white to pale beige or light brown solid. While the exact melting point should be determined experimentally, the closely related 6-(Trifluoromethyl)nicotinic acid has a reported melting point of 193-197 °C, which can serve as a useful reference point.[7] A broad or depressed melting point is a strong indicator of impurities.[2]
Q3: Which analytical techniques are recommended to assess the purity of my final product? A3: A combination of techniques is recommended for a comprehensive assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine the purity of the sample, often providing a percentage purity value (e.g., >98%).[8][9]
Q4: What are the recommended storage conditions for this compound? A4: For long-term stability, the compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or air.[7]
Experimental Protocols & Visualizations
General Purification Workflow
The choice between recrystallization and column chromatography depends on the impurity profile of the crude product. Recrystallization is often faster and more scalable for removing small amounts of impurities, while chromatography offers superior separation for complex mixtures or when impurities have similar solubility to the product.
Caption: Workflow for Purification by Recrystallization.
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is effective for purifying the compound when it is highly soluble in one solvent (ethanol) and poorly soluble in another (water).[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of warm ethanol (~50°C) required to just dissolve the solid with stirring.
-
Addition of Anti-solvent: While the solution is warm, add distilled water dropwise while continuously swirling the flask. Continue adding water until the solution becomes faintly and persistently turbid (cloudy).
-
Clarification: Add a few drops of warm ethanol to re-dissolve the precipitate and obtain a clear solution. This ensures the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.[2]
Quantitative Data: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate + 0.5% Acetic Acid) | Target Compound Rf | Impurity A Rf (Less Polar) | Impurity B Rf (More Polar) |
| 90:10 | ~0.1 | ~0.3 | ~0.0 |
| 70:30 | ~0.35 | ~0.6 | ~0.1 |
| 50:50 | ~0.6 | ~0.8 | ~0.3 |
| Note: The addition of acetic acid is crucial to keep the carboxylic acid protonated and prevent tailing on the silica gel. |
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 90:10 Hexane:EtOAc). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the elution solvent). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder (this is the "dry loading" method). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., 90:10 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 70:30, then 50:50).
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.
Caption: Potential impurities in crude reaction product.
References
- Google Patents. (n.d.). Preparation method of 4-trifluoromethyl nicotinic acid (CN109467532B).
-
ResearchGate. (2020). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinic acid (US3037987A).
- Google Patents. (n.d.). A kind of preparation method of 4-trifluoromethyl nicotinic acid (CN101851193A).
-
ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis of p-bromoacetanilide practical organic chemistry. Retrieved from [Link]
-
ChemBK. (2024). 4-bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 4- trifluoromethyl nicotinic acid (CN109467532A).
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole. Retrieved from [Link]
-
Chemsrc. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]
Sources
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions with 4-Bromo-6-(trifluoromethyl)nicotinic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted side reaction of protodeboronation, particularly when working with electron-deficient heteroaromatics like 4-Bromo-6-(trifluoromethyl)nicotinic acid. Our goal is to provide you with in-depth technical insights, actionable troubleshooting strategies, and robust starting protocols to help you minimize this side reaction and maximize your product yield.
Understanding the Challenge: The "Protodeboronation Problem"
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its ester is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your valuable boronic acid coupling partner, leading to the formation of a simple arene or heteroarene byproduct instead of your desired coupled product. This side reaction is a significant issue in many Suzuki couplings, and its rate is highly dependent on the reaction conditions and the electronic nature of the substrates.
Our focus, this compound, presents a particular challenge due to its electron-deficient nature, a consequence of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the pyridine ring. This electronic deficiency can make the desired Suzuki coupling reaction more sluggish, giving the competing protodeboronation pathway a greater opportunity to occur.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protodeboronation in a typical Suzuki reaction?
A1: Protodeboronation can proceed through several mechanisms, but the most relevant in the context of Suzuki reactions are base-catalyzed and acid-catalyzed pathways. In the base-catalyzed mechanism, which is highly pertinent to the basic conditions of most Suzuki couplings, a hydroxide ion attacks the boronic acid to form a more reactive boronate species. This boronate can then react with a proton source, typically water or an alcohol solvent, to undergo C-B bond cleavage.[2][3]
Q2: Why is this compound particularly susceptible to issues related to protodeboronation?
A2: The pyridine ring in this molecule is highly electron-deficient due to the presence of two strong electron-withdrawing groups: the trifluoromethyl group and the carboxylic acid. This has two main consequences. First, electron-deficient aryl halides can sometimes be less reactive in the oxidative addition step of the Suzuki cycle, potentially slowing down the overall productive reaction. Second, the boronic acids used as coupling partners might be more prone to protodeboronation under the basic conditions required for the coupling, especially if the desired reaction is slow.
Q3: Can the carboxylic acid group on my substrate interfere with the Suzuki coupling?
A3: Yes, the carboxylic acid group can potentially interfere with the reaction. Under basic conditions, it will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially deactivating it or hindering the formation of the active Pd(0) species.[4] This is a common issue when working with substrates bearing carboxylic acid functionalities.
Q4: What are the initial signs of significant protodeboronation in my reaction mixture?
A4: The most common sign is the appearance of a significant amount of the de-boronated byproduct of your boronic acid coupling partner in your reaction monitoring (e.g., by LC-MS or GC-MS). You will also observe incomplete consumption of your starting this compound and a lower than expected yield of the desired coupled product.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to protodeboronation when working with this compound.
Problem 1: Low yield of the desired product with significant recovery of starting material and the presence of the de-boronated byproduct.
This is the classic symptom of protodeboronation outcompeting the desired Suzuki coupling.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields due to protodeboronation.
Detailed Solutions:
-
Base Selection: The choice of base is critical. Strong, nucleophilic bases in aqueous media can accelerate protodeboronation.
-
Recommendation: Switch to weaker, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These bases are effective at promoting the Suzuki coupling while being less aggressive in promoting protodeboronation.[4]
-
-
Solvent System: The presence of water can be a major contributor to protodeboronation.
-
Recommendation: Employ anhydrous aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF. If a co-solvent is necessary for solubility, minimize the amount of water or consider using a non-protic polar solvent.
-
-
Boronic Acid Stability: The stability of the boronic acid itself is a key factor.
-
Recommendation: Instead of the free boronic acid, use a more stable boronic ester, such as a pinacol ester or a MIDA boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing the rate of protodeboronation.
-
-
Catalyst Activity: A sluggish catalyst will allow more time for the side reaction to occur.
-
Recommendation: Use a highly active palladium catalyst and ligand system that promotes rapid catalytic turnover. This can help the desired cross-coupling reaction to outcompete protodeboronation. Increasing the catalyst loading might also be beneficial.
-
-
Temperature Control: Higher temperatures can accelerate both the desired reaction and protodeboronation.
-
Recommendation: If possible, try running the reaction at a lower temperature. A more active catalyst system may allow for effective coupling at reduced temperatures, which can disfavor the protodeboronation pathway.
-
Problem 2: Inconsistent reaction yields between batches.
This often points to variability in reagent quality or reaction setup.
Solutions:
-
Reagent Quality: Ensure the purity and dryness of your this compound, boronic acid/ester, and solvents. Boronic acids, in particular, can degrade upon storage.
-
Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to oxidative degradation of the catalyst and the boronic acid.
-
Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility.
Data-Driven Recommendations
The following table summarizes the impact of key reaction parameters on managing protodeboronation, providing a quick reference for your optimization efforts.
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Base | Use weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, KF). | Strong bases and hydroxide ions can accelerate the base-catalyzed protodeboronation pathway.[4] |
| Solvent | Use anhydrous aprotic solvents (e.g., 1,4-dioxane, toluene, 2-MeTHF). | Minimizes the presence of a proton source (water) required for protodeboronation. |
| Boron Source | Use boronic esters (e.g., pinacol, MIDA) instead of free boronic acids. | Esters provide a "slow release" of the boronic acid, keeping its concentration low and reducing the rate of the side reaction. |
| Catalyst | Employ highly active Pd/ligand systems (e.g., those with bulky, electron-rich phosphine ligands). | A faster catalytic cycle for the desired Suzuki coupling can outcompete the slower protodeboronation reaction. |
| Temperature | Use the lowest effective temperature for the coupling reaction. | Lower temperatures can disfavor the protodeboronation pathway relative to the desired cross-coupling. |
Experimental Protocols
Recommended Starting Conditions for Suzuki Coupling:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv) and any additional ligand if required.
-
Add the degassed anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate its extraction into the organic layer.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.
-
Diagram: Suzuki Catalytic Cycle and Competing Protodeboronation
Caption: The desired Suzuki catalytic cycle in competition with the protodeboronation side reaction.
References
-
Protodeboronation. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). ChemHelpASAP. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Retrieved January 22, 2026, from [Link]
-
For the pro's (Suzuki). (2024, June 12). Reddit. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Retrieved January 22, 2026, from [Link]
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. Google Patents.
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved January 22, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved January 22, 2026, from [Link]
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 4-Bromo-6-(trifluoromethyl)nicotinic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel chemical entities is a cornerstone of development. Among the vast array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and dynamics. This guide offers an in-depth technical comparison and procedural outline for the comprehensive NMR characterization of 4-Bromo-6-(trifluoromethyl)nicotinic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.
As a senior application scientist, this guide moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, providing a framework for robust and self-validating characterization. We will explore the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of the target molecule, drawing comparisons with the parent nicotinic acid to understand the influence of the bromo and trifluoromethyl substituents. Furthermore, we will contextualize the power of NMR by comparing it with other analytical techniques and provide a detailed, field-proven experimental workflow.
The Structural Significance of this compound
Substituted nicotinic acid scaffolds are prevalent in a wide range of biologically active compounds. The introduction of a bromine atom and a trifluoromethyl group, as in this compound, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and unambiguous structural confirmation is therefore a critical first step in any research and development endeavor involving this compound.
Predicted NMR Spectral Analysis: A Window into Molecular Architecture
In the absence of a publicly available experimental spectrum for this compound, a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds provides a robust framework for its characterization. The following analysis is based on the known spectra of nicotinic acid and the well-documented effects of halogen and trifluoromethyl substituents on the chemical shifts and coupling constants of aromatic systems.
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals in the aromatic region, a significant simplification compared to the four aromatic protons of nicotinic acid. This is due to the substitution at positions 4 and 6. The carboxylic acid proton will also be present, typically as a broad singlet at a downfield chemical shift, though its observation can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) | Rationale |
| H-2 | 8.8 - 9.0 | d | ~2 Hz | The proton at position 2 is ortho to the nitrogen atom, leading to a significant downfield shift. It will exhibit a small meta-coupling to H-5. |
| H-5 | 8.4 - 8.6 | d | ~2 Hz | The proton at position 5 is influenced by the electron-withdrawing trifluoromethyl group at the adjacent position 6 and the bromine at position 4. It will show a meta-coupling to H-2. |
| -COOH | > 13 | br s | - | The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆. |
The expected downfield shift of both H-2 and H-5 compared to nicotinic acid is a direct consequence of the electron-withdrawing nature of the bromine and trifluoromethyl substituents.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework. We predict seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly influenced by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 152 - 155 | The carbon adjacent to the nitrogen is expected to be significantly downfield. |
| C-3 | 128 - 132 | This carbon, bearing the carboxylic acid group, will be influenced by its electron-withdrawing nature. |
| C-4 | 120 - 125 | The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, but the overall electronic environment will dictate its final position. |
| C-5 | 138 - 142 | This carbon is expected to be downfield due to the influence of the adjacent trifluoromethyl group. |
| C-6 | 148 - 152 (q, J ≈ 35 Hz) | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| -CF₃ | 120 - 125 (q, J ≈ 270 Hz) | The trifluoromethyl carbon will be a prominent quartet with a large one-bond C-F coupling constant. |
| -COOH | 165 - 168 | The carboxylic acid carbon is typically found in this downfield region. |
The characteristic quartets for the C-6 and -CF₃ carbons are definitive indicators of the trifluoromethyl group's presence and position.
¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.[1] The trifluoromethyl group in this compound will give rise to a single signal in the ¹⁹F NMR spectrum.
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| -CF₃ | -60 to -65 | s | The chemical shift of a trifluoromethyl group on a pyridine ring is typically found in this region, referenced to CFCl₃.[2] The absence of adjacent protons or other fluorine atoms will result in a singlet. |
The observation of a singlet in the specified region of the ¹⁹F NMR spectrum is a strong confirmation of the C-6 trifluoromethyl group.
A Comparative Perspective: NMR vs. Alternative Analytical Techniques
While NMR provides unparalleled structural detail, a comprehensive characterization often involves complementary analytical techniques.
Table 4: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry. | Non-destructive, highly informative. | Lower sensitivity compared to MS, requires pure sample. |
| LC-MS | Molecular weight, elemental formula (with high resolution MS), purity.[3] | High sensitivity, suitable for complex mixtures.[4] | Provides limited structural information on its own. |
| HPLC-UV | Purity, quantification.[5][6] | Robust, widely available, good for quantitative analysis.[7] | Non-specific, requires a chromophore. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -COOH, C-F, C-Br).[8][9] | Fast, provides information on bonding. | Provides a molecular "fingerprint" but not detailed connectivity. |
| Elemental Analysis | Elemental composition (%C, H, N, Br).[10] | Confirms the elemental formula. | Does not provide structural information. |
Experimental Workflow for Comprehensive NMR Characterization
The following protocol outlines a robust workflow for the complete NMR characterization of this compound.
Caption: A streamlined workflow for the complete NMR characterization of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A 30-45° pulse angle and a relaxation delay of 2-5 seconds are recommended. A larger number of scans will be required compared to the ¹H spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a high-sensitivity experiment and will likely require fewer scans than the ¹H experiment.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment will definitively establish the coupling between the H-2 and H-5 protons.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment will identify the one-bond correlations between protons and the carbons they are attached to.[12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is crucial for establishing the connectivity of the molecule by identifying long-range (2-3 bond) correlations between protons and carbons.[12] For example, correlations from H-2 to C-4 and C-6, and from H-5 to C-3 and C-4 would be expected.
3. Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δF = 0 ppm) or an internal standard can be used.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H spectrum to determine J-coupling constants.
-
Use the 2D NMR data (COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals and confirm the overall structure.
Conclusion
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]
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Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC. (n.d.). Retrieved from [Link]
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FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin - ResearchGate. (n.d.). Retrieved from [Link]
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2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International. (n.d.). Retrieved from [Link]
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Determination of Haloacetic Acids in Drinking Water by LC/MS/MS - Agilent. (2019). Retrieved from [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (n.d.). Retrieved from [Link]
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Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. (n.d.). Retrieved from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). Retrieved from [Link]
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Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System - ResearchGate. (n.d.). Retrieved from [Link]
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Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (n.d.). Retrieved from [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013). Retrieved from [Link]
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Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (n.d.). Retrieved from [Link]
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19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 4-Aryl-6-(trifluoromethyl)nicotinic Acids
For researchers and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The molecule 4-Bromo-6-(trifluoromethyl)nicotinic acid presents a valuable scaffold, but its derivatization via C-C bond formation requires careful consideration of the chosen cross-coupling methodology. This guide provides an in-depth, objective comparison of two powerhouse reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this specific, electronically challenging substrate.
Executive Summary
Both Suzuki and Stille couplings are robust palladium-catalyzed methods for forming C-C bonds. For the specific case of this compound, the Suzuki coupling is generally the recommended primary approach. This preference is rooted in its use of non-toxic and environmentally benign organoboron reagents, coupled with a typically simpler purification process.[1] However, the Stille coupling remains a powerful alternative, particularly when the requisite boronic acid is unstable or commercially unavailable, or when extremely mild, base-free conditions are paramount to protect sensitive functionalities on the coupling partner.[2] The primary drawback of the Stille reaction is the inherent toxicity of organotin reagents and the often-difficult removal of tin byproducts.[3]
Mechanistic Overview: The Catalytic Engines
Understanding the catalytic cycles of both reactions is crucial to appreciating their distinct requirements and nuances. Both reactions follow a similar three-step pattern: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinic acid derivative, forming a Pd(II) complex. This step is generally facile due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing trifluoromethyl group.
-
Transmetalation: This is the key differentiating step. The organic group from the nucleophilic coupling partner (organoboron for Suzuki, organotin for Stille) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][4]
A critical distinction in the Suzuki coupling is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex to facilitate transmetalation.[6] The Stille coupling, in contrast, does not require a base, as organostannanes are generally sufficiently reactive for direct transmetalation.[2][7]
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki coupling.
Stille Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Stille coupling.
Head-to-Head Comparison
The choice between Suzuki and Stille coupling hinges on several key experimental and practical factors.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters).[5] | Organostannanes (e.g., tributyltin derivatives).[5] |
| Toxicity Profile | Low. Boronic acids and their byproducts are generally considered non-toxic and environmentally benign. | High. Organotin reagents are highly toxic.[1][3][8] Byproducts can be difficult to remove from the final product. |
| Functional Group Tolerance | Good to Excellent. Tolerates a wide range of functional groups. The required base can be an issue for base-sensitive substrates.[1] The carboxylic acid on the substrate may require use of a mild base like K₃PO₄ or KF. | Excellent. Generally considered superior for highly functionalized and complex molecules due to the absence of a strong base.[2] Air and moisture stable.[4][7] |
| Reaction Conditions | Requires a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). Often requires elevated temperatures (70-110 °C).[9] | Base-free. Often proceeds under neutral conditions. Can sometimes be run at lower temperatures. Additives like Cu(I) salts can accelerate the reaction. |
| Work-up & Purification | Generally straightforward. Boron byproducts are often water-soluble and can be removed by aqueous extraction. Standard chromatography is usually sufficient. | Challenging. Removal of stoichiometric tin byproducts (e.g., tributyltin bromide) can be difficult due to their lipophilicity and often requires specialized techniques like fluoride treatment or specific chromatography.[3] |
| Reagent Availability | A very wide variety of boronic acids and esters are commercially available or readily synthesized. | A broad range of organostannanes is available, but the selection may be less extensive than for boronic acids.[7] |
Experimental Protocols
The following protocols are representative starting points for the arylation of this compound with phenylboronic acid or (phenyl)tributylstannane. Note: These are generalized procedures and may require optimization for specific aryl partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-phenyl-6-(trifluoromethyl)nicotinic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography if necessary.
Protocol 2: Stille Coupling
Objective: To synthesize 4-phenyl-6-(trifluoromethyl)nicotinic acid.
Materials:
-
This compound (1.0 eq)
-
(Phenyl)tributylstannane (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Anhydrous, degassed Toluene or DMF
Procedure:
-
To a dry Schlenk flask, add this compound.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent (Toluene or DMF) via syringe.
-
Add (Phenyl)tributylstannane via syringe.
-
Finally, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Dissolve the residue in a suitable solvent like ethyl acetate. To remove tin byproducts, stir the solution with an aqueous solution of KF (10%) for 1-2 hours.
-
Filter the resulting precipitate (tributyltin fluoride) through celite.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography. Caution: Further tin residues may co-elute, requiring careful fractionation.
Conclusion and Recommendation
For the arylation of This compound , the Suzuki-Miyaura coupling stands out as the superior first-choice methodology. Its primary advantages are operational simplicity, the low toxicity of its reagents, and a significantly more straightforward purification process that avoids the persistent issue of organotin contamination.[3] The presence of the carboxylic acid is well-tolerated under Suzuki conditions by selecting a moderately strong inorganic base like K₂CO₃ or K₃PO₄.
The Stille coupling , while a powerful and versatile reaction with excellent functional group tolerance, should be reserved for specific scenarios.[2] It becomes the method of choice when the corresponding boronic acid of the coupling partner is unstable (e.g., prone to protodeboronation) or when the coupling partner contains highly base-sensitive functional groups that would not survive even mild Suzuki conditions. In such cases, the synthetic advantages must be carefully weighed against the significant drawbacks of organotin toxicity and the purification challenges they present.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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Rojas, C. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Sunday, A. O., Alafara, B. A., & Oladele, O. G. (2015). Toxicity and speciation analysis of organotin compounds. ResearchGate. Retrieved from [Link]
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Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). The Stille Reaction, 38 Years Later.
- Buchwald, S. L., & Watson, D. A. (2009). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 325(5948), 1661-1664.
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
-
Request PDF. (n.d.). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT study of the full catalytic cycle of the Suzuki− Miyaura cross-coupling on a model system. Organometallics, 25(15), 3647–3658.
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- Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1), 1-19.
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Semantic Scholar. (n.d.). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Retrieved from [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). THE STILLE REACTION, 38 YEARS LATER. ResearchGate. Retrieved from [Link]
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Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Retrieved from [Link]
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ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
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CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). University of Science and Technology of China. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Retrieved from [Link]
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ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Retrieved from [Link]
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A Comparative Guide to the Physicochemical Properties of 4-Aryl-6-(Trifluoromethyl)nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the nicotinic acid scaffold remains a cornerstone for the design of novel bioactive molecules. The introduction of a trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making trifluoromethyl-substituted nicotinic acids particularly valuable. This guide focuses on the 4-aryl-6-(trifluoromethyl)nicotinic acid series, a class of compounds with significant potential. Understanding their physicochemical properties—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comparative analysis of these key physicochemical parameters. Due to the limited availability of comprehensive experimental data for a full series of 4-aryl derivatives, this guide establishes a baseline with experimentally determined values for the parent compounds, 4-(trifluoromethyl)nicotinic acid and 6-(trifluoromethyl)nicotinic acid. We then delve into the anticipated effects of introducing an aryl substituent at the 4-position, supported by established principles of physical organic chemistry. Furthermore, we provide detailed, validated experimental protocols for the determination of these properties, empowering researchers to characterize their own novel derivatives. To offer a practical, albeit predictive, comparison, we also include computationally generated data for a representative set of 4-aryl analogues.
The Influence of Trifluoromethyl and Aryl Substituents
The physicochemical properties of a molecule are dictated by its structure. In the case of 4-aryl-6-(trifluoromethyl)nicotinic acids, the interplay between the electron-withdrawing trifluoromethyl group, the ionizable carboxylic acid, the basic pyridine nitrogen, and the variable 4-aryl substituent creates a nuanced physicochemical profile.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound effect on the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. The introduction of an aryl group at the 4-position further modulates these properties through both inductive and resonance effects, which will vary depending on the substituents present on the aryl ring.
Physicochemical Properties of Parent Trifluoromethyl Nicotinic Acids
To establish a benchmark for comparison, the experimental physicochemical properties of the parent compounds, 4-(trifluoromethyl)nicotinic acid and 6-(trifluoromethyl)nicotinic acid, are presented below, alongside unsubstituted nicotinic acid for context.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Solubility |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 236-239[1] | 4.85[1] | Slightly soluble in water and ethanol[1] |
| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 146-148[2][3] | 2.50 ± 0.36[2] | Slightly soluble in DMSO and Methanol[2] |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 193-197[4][5] | 2.96 ± 0.10[5] | Slightly soluble in Acetonitrile and Methanol[5] |
The presence of the trifluoromethyl group significantly lowers the melting point and increases the acidity (lowers the pKa) compared to nicotinic acid. The position of the trifluoromethyl group also influences these properties, with the 4-substituted isomer having a lower melting point and being a stronger acid than the 6-substituted isomer.
Predicted Physicochemical Properties of 4-Aryl-6-(Trifluoromethyl)nicotinic Acids
In the absence of comprehensive experimental data for the 4-aryl derivatives, we provide predicted values for pKa and logP for a representative set of compounds. These values were generated using a validated computational model and serve as a useful guide for understanding the expected trends.
| 4-Aryl Substituent | Molecular Formula | Predicted pKa | Predicted logP |
| Phenyl | C₁₃H₈F₃NO₂ | ~3.0 | ~3.5 |
| 4-Chlorophenyl | C₁₃H₇ClF₃NO₂ | ~2.9 | ~4.2 |
| 4-Methoxyphenyl | C₁₄H₁₀F₃NO₃ | ~3.1 | ~3.6 |
| 4-Nitrophenyl | C₁₃H₇F₃N₂O₄ | ~2.7 | ~3.4 |
Disclaimer: These values are computationally predicted and should be used for illustrative purposes. Experimental verification is recommended.
The predictions suggest that electron-withdrawing substituents on the 4-aryl ring (e.g., chloro, nitro) will increase the acidity (lower the pKa) of the carboxylic acid, while electron-donating groups (e.g., methoxy) will have the opposite effect. Lipophilicity (logP) is predicted to increase with the introduction of hydrophobic substituents on the aryl ring.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and reproducibility, the following are detailed protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.
Caption: Workflow for Melting Point Determination.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For nicotinic acid derivatives, both the carboxylic acid and the pyridine nitrogen have pKa values.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For diprotic compounds, two equivalence points and two pKa values will be observed.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the acid is neutralized, providing a highly accurate determination of the pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
Protocol: Shake-Flask Method
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is predominantly in its neutral form).
-
Partitioning: Add a known amount of the compound to a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning (e.g., 24 hours).
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for logP determination as it directly measures the partitioning of the compound between the two phases at equilibrium.
Caption: Workflow for logP Determination by Shake-Flask Method.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.
Protocol: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of a suitable aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane is recommended.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a calibration curve).
-
Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).
Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, and the prolonged equilibration time is necessary to reach a true thermodynamic equilibrium.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
The 4-aryl-6-(trifluoromethyl)nicotinic acid scaffold holds considerable promise for the development of new therapeutic and agrochemical agents. A thorough understanding of the physicochemical properties of these compounds is essential for their successful application. While a comprehensive experimental dataset for a wide range of 4-aryl derivatives is not yet available in the public domain, this guide provides a solid foundation based on the properties of the parent compounds, predictable trends upon aryl substitution, and robust protocols for experimental characterization. By combining the available experimental data with sound scientific principles and predictive modeling, researchers can make more informed decisions in the design and optimization of novel 4-aryl-6-(trifluoromethyl)nicotinic acid derivatives.
References
Sources
- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 2. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
